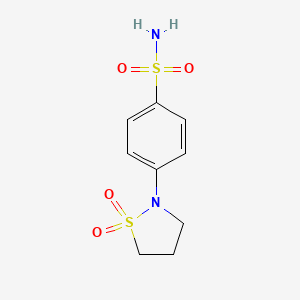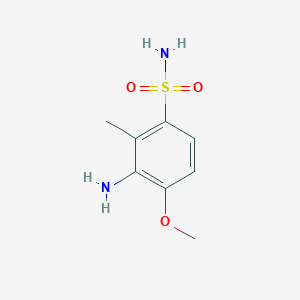![molecular formula C9H11N3 B13527577 (S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine is a chiral compound featuring a benzimidazole ring attached to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Chiral Amine Introduction: The chiral ethanamine moiety can be introduced through a nucleophilic substitution reaction using a suitable chiral amine precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: Utilizing large reactors for the condensation of o-phenylenediamine with formic acid derivatives.
Chiral Resolution: Employing chiral resolution techniques to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or amide derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to a more saturated structure.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions include imine derivatives, amide derivatives, and various substituted benzimidazole compounds.
科学的研究の応用
Chemistry
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound can serve as a ligand for studying enzyme interactions and receptor binding.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials with unique properties.
作用機序
The mechanism by which (S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.
類似化合物との比較
Similar Compounds
®-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine: The enantiomer of the compound with different biological activity.
1-(1H-Benzo[d]imidazol-6-yl)propan-1-amine: A similar compound with a propanamine moiety instead of ethanamine.
1-(1H-Benzo[d]imidazol-6-yl)butan-1-amine: Another analog with a butanamine moiety.
Uniqueness
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its analogs.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(1S)-1-(3H-benzimidazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
InChIキー |
DBAJKAVSAXBACO-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC2=C(C=C1)N=CN2)N |
正規SMILES |
CC(C1=CC2=C(C=C1)N=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)












![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
